molecular formula C15H13FO3 B6398077 2-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid CAS No. 1261915-82-5

2-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid

Cat. No.: B6398077
CAS No.: 1261915-82-5
M. Wt: 260.26 g/mol
InChI Key: TWIJDPHAWHJNJG-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluoro group at the second position and a methoxy group at the fifth position on the benzoic acid ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-3-5-12(14(16)7-9)11-6-4-10(19-2)8-13(11)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIJDPHAWHJNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689203
Record name 2'-Fluoro-4-methoxy-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-82-5
Record name 2'-Fluoro-4-methoxy-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 2-fluoro-4-methylphenylboronic acid.

    Suzuki-Miyaura Coupling: This boronic acid undergoes a Suzuki-Miyaura coupling reaction with 5-methoxybenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluoro or methoxy groups.

Major Products

    Oxidation: Produces quinones or carboxylic acids.

    Reduction: Produces alcohols or aldehydes.

    Substitution: Produces substituted benzoic acids with different functional groups.

Scientific Research Applications

2-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid depends on its interaction with molecular targets. The fluoro and methoxy groups can enhance the compound’s ability to bind to specific enzymes or receptors, influencing biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylphenylboronic acid
  • 2-Fluoro-4-methylphenol
  • (2-Fluoro-4-methylphenyl)acetic acid

Uniqueness

2-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid is unique due to the specific positioning of the fluoro and methoxy groups on the benzoic acid ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

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